molecular formula C20H27N3O B2585065 1-(prop-2-yn-1-yl)-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidine-4-carboxamide CAS No. 1280991-35-6

1-(prop-2-yn-1-yl)-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B2585065
CAS No.: 1280991-35-6
M. Wt: 325.456
InChI Key: UREBYNJZSQBHQG-UHFFFAOYSA-N
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Description

1-(prop-2-yn-1-yl)-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidine-4-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a complex structure that incorporates several pharmacologically relevant motifs, including a piperidine carboxamide core, a tetrahydroquinoline group, and a propargyl (prop-2-yn-1-yl) functional group. The propargyl moiety is particularly valuable in bioorthogonal chemistry, serving as a strategic handle for Click chemistry applications such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows researchers to conjugate the molecule to various probes, tags, or solid supports for studying target engagement, biodistribution, and biochemical pathways. The structural components of this compound suggest potential for diverse research applications. Piperidine-4-carboxamide derivatives are commonly investigated in neuroscience and oncology research. Furthermore, tetrahydroquinoline scaffolds are frequently explored in drug discovery for their biological activities. Researchers are investigating similar tetrahydroquinoline and piperidine-based compounds as potential inhibitors of clinically relevant targets, such as Factor Xa in the coagulation cascade . The hybrid structure of this compound makes it a valuable intermediate for constructing more complex molecules and for probing novel biological mechanisms. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-2-12-22-14-9-18(10-15-22)20(24)21-11-16-23-13-5-7-17-6-3-4-8-19(17)23/h1,3-4,6,8,18H,5,7,9-16H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREBYNJZSQBHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NCCN2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(prop-2-yn-1-yl)-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a piperidine ring and a tetrahydroquinoline moiety. Its molecular formula is C18H24N2C_{18}H_{24}N_{2} with a molecular weight of approximately 284.40 g/mol. The structural features are crucial for its interaction with biological targets.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and acetylcholine receptors.

Key Findings:

  • Dopamine Receptor Modulation: The compound shows selective affinity towards dopamine receptors, particularly D4 receptors, which are implicated in neuropsychiatric disorders such as schizophrenia and ADHD. Studies have shown that it can act as a partial agonist at these receptors, influencing dopaminergic signaling pathways .
  • Cholinergic Activity: It also exhibits activity at muscarinic acetylcholine receptors (mAChRs), suggesting potential implications in cognitive enhancement or modulation .

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

Activity Receptor/Target Effect
Dopamine Receptor AgonismD4 ReceptorPartial agonist
Cholinergic ActivitymAChRsModulation of cognitive functions
Neuroprotective EffectsVarious pathwaysPotential neuroprotective properties

Case Studies

  • Neuropsychiatric Disorders: A study highlighted the effects of similar compounds on cognitive functions in animal models. The results suggested improvements in memory and learning tasks when administered .
  • Pharmacokinetics: Investigations into the pharmacokinetics revealed significant brain penetration capability, which is critical for central nervous system (CNS) activity . This property enhances its potential therapeutic applications.
  • Biased Agonism: Recent research indicated that this compound exhibits biased agonism at certain receptors, selectively activating G_i protein pathways while inhibiting β-arrestin recruitment. This behavior is significant as it may lead to fewer side effects compared to non-biased agonists .

Safety and Toxicology

While specific toxicological data on 1-(prop-2-yn-1-yl)-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidine-4-carboxamide is limited, general safety assessments must be conducted to evaluate its therapeutic window and potential adverse effects.

Comparison with Similar Compounds

Structural Comparisons

Key structural differences lie in substituents, linker groups, and heterocyclic modifications. Below is a comparative analysis:

Table 1: Structural Features of Selected Tetrahydroquinoline Derivatives
Compound Name / ID (Evidence Source) Piperidine Substituent Linker Group Tetrahydroquinoline Modification Notable Functional Groups Molecular Weight (MS Data)
Target Compound Prop-2-yn-1-yl N-[2-(THQ-1-yl)ethyl] None specified Carboxamide, propargyl Not explicitly reported
1-(1-Methylpiperidin-4-yl)-THQ (58) 1-Methylpiperidin-4-yl Direct bond None Methylpiperidinyl ~273 (calculated)
6-Bromo-1-(1-methylpiperidin-4-yl)-THQ (61) 1-Methylpiperidin-4-yl Direct bond Bromo at C6 Bromine, methylpiperidinyl ~353 (calculated)
1-(2-(Dimethylamino)ethyl)-THQ-6-amine (32) Dimethylaminoethyl Ethyl Amine at C6 Amine, dimethylamino ~260 (calculated)
Compound 7 (near-IR sensor) Prop-2-yn-1-yl Acetate ester Hexahydrodipyridophenoxazinium Chloride, propargyl ~450 (HRMS-ESI)
Crystal Structure Compound Pyrrolidin-2-one 4-Nitrophenyl, isoxazole Isoxazole at C5 Nitro, isoxazole 498.53 (X-ray)

Key Observations :

  • Propargyl vs. Methylpiperidinyl : The target’s propargyl group introduces sp-hybridized carbon, enhancing reactivity for click chemistry or covalent binding compared to methylpiperidinyl in compound 58 .
  • Linker Flexibility: The ethyl carboxamide linker in the target may improve solubility and hydrogen bonding compared to direct bonds (e.g., compound 58) or dimethylaminoethyl linkers (compound 32) .

Key Observations :

  • Propargyl Introduction : The target’s propargyl group is introduced via nucleophilic substitution (), contrasting with reductive amination in compound 58 .
  • Purification : Chromatography is commonly used (e.g., compounds 59–60 in ), while the crystal structure compound required rigorous crystallization .

Physicochemical and Conformational Properties

  • Hydrogen Bonding : The carboxamide group in the target may engage in stronger hydrogen bonding compared to tertiary amines (compound 58) or ester groups (compound 7) .
  • Conformational Rigidity : The crystal structure compound exhibits significant torsional angles (e.g., 47.0° for isoxazole-phenyl), suggesting flexibility, whereas the propargyl group in the target may restrict rotation .
  • Solubility: The dimethylaminoethyl linker in compound 32 likely enhances water solubility versus the carboxamide linker, which balances hydrophilicity and lipophilicity.

Q & A

Q. What synthetic methodologies are commonly employed to prepare piperidine-4-carboxamide derivatives structurally related to the target compound?

Answer: Key synthetic routes involve:

  • Reductive amination : Sodium triacetoxyborohydride (STAB) in acetic acid is widely used to couple tetrahydroquinoline derivatives with piperidine-4-carboxamide intermediates (e.g., as seen in the synthesis of compound 58 in ).
  • Nucleophilic substitution : Alkylation of tetrahydroquinoline amines with propargyl bromide (for the "prop-2-yn-1-yl" moiety) under basic conditions (e.g., K₂CO₃ in DMF) (analogous to methods in for benzylation).
  • Chromatographic purification : Silica gel chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol ensures purity (>95% by HPLC, as in ).

Q. Characterization :

TechniquePurposeExample from Evidence
¹H NMR Confirm regiochemistry of substitutions (e.g., tetrahydroquinoline NH vs. piperidine CH₂)Compound 53 in shows distinct NH and CH₂ peaks .
ESI-MS Verify molecular weight and fragmentation patternsCompound 68 in : [M+H]⁺ = 424.2 .
HPLC Assess purity (>95% required for biological assays) reports purity validation for all intermediates .

Q. How is structural fidelity ensured during the synthesis of tetrahydroquinoline-piperidine hybrids?

Answer:

  • Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves ambiguous NMR assignments (e.g., distinguishing between regioisomers).
  • Control experiments : Monitoring reaction progress via TLC or LC-MS at intermediate steps (e.g., after STAB reduction in ) .
  • Isotopic labeling : Deuterated solvents in NMR (e.g., CDCl₃) help assign exchangeable protons (e.g., NH in tetrahydroquinoline) .

Q. What safety protocols are critical when handling propargyl-containing intermediates?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., propargyl bromide) .
  • PPE : Nitrile gloves and safety goggles prevent skin/eye contact (as per GHS guidelines in ) .
  • Emergency measures : For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can low yields in reductive amination steps be optimized?

Answer:

  • Solvent optimization : Replace DMF with dichloroethane to reduce side reactions (e.g., over-alkylation) .
  • Catalyst screening : Test alternatives to STAB, such as polymer-supported cyanoborohydride, for easier purification .
  • Stoichiometry adjustments : Use a 1.2:1 molar ratio of amine:ketone to drive reaction completion (as in compound 58 synthesis, ) .

Q. What strategies resolve discrepancies in ¹H NMR data for regioisomeric products?

Answer:

  • 2D NMR (COSY, NOESY) : Differentiates between substituents on tetrahydroquinoline (e.g., para vs. meta positions) .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian software) .
  • Derivatization : Convert free bases to hydrochloride salts () to simplify splitting patterns .

Q. How are biological activity assays designed to evaluate nitric oxide synthase (NOS) inhibition?

Answer:

  • Enzyme sources : Recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells () .
  • Radiolabeled substrates : Use ³H-arginine to quantify NO production via scintillation counting .
  • Dose-response curves : Test compound concentrations from 1 nM–100 µM; calculate IC₅₀ values using GraphPad Prism .

Q. What methodologies improve salt formation and purification of hygroscopic intermediates?

Answer:

  • Counterion selection : Convert free bases to dihydrochlorides using 1 M HCl (), followed by lyophilization .
  • Crystallization screening : Use solvent pairs like ethanol/water or acetone/hexane to enhance crystal stability .
  • Karl Fischer titration : Monitor residual water content (<0.5% w/w) to prevent deliquescence .

Q. How can computational tools predict binding affinity to NOS isoforms?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions between the piperidine-4-carboxamide moiety and NOS active sites (e.g., heme cofactor) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bonding with Glu592 in iNOS) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from .

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